N-エトキシカルボニルノルフロキサシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

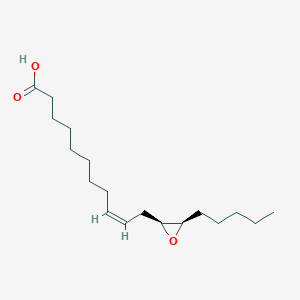

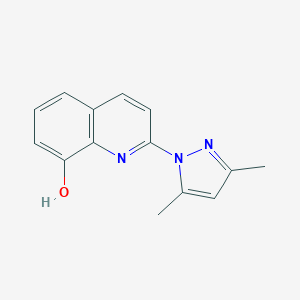

N-Ethoxycarbonyl Norfloxacin is a derivative of Norfloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound is characterized by the presence of an ethoxycarbonyl group attached to the piperazine ring of Norfloxacin. The molecular formula of N-Ethoxycarbonyl Norfloxacin is C19H22FN3O5, and it has a molecular weight of 391.39 g/mol . This modification enhances its physicochemical properties, making it a valuable compound for various research and industrial applications.

科学的研究の応用

N-Ethoxycarbonyl Norfloxacin has a wide range of scientific research applications, including:

Biology: Studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.

Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.

作用機序

Target of Action

N-Ethoxycarbonyl Norfloxacin, also known as Norfloxacin Impurity H, is a derivative of Norfloxacin . Norfloxacin primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Norfloxacin is bactericidal and its mode of action depends on blocking bacterial DNA replication . It binds to the enzyme DNA gyrase, which is required for the untwisting needed to replicate one DNA double helix into two . Notably, Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The biochemical pathways affected by Norfloxacin involve the processes of bacterial DNA replication, transcription, repair, and recombination . By inhibiting DNA gyrase and topoisomerase IV, Norfloxacin prevents the unwinding of DNA, thereby blocking DNA replication and transcription . This leads to the death of the bacterial cells.

Pharmacokinetics

Following oral administration, approximately 30 to 40 percent of the Norfloxacin dose is rapidly absorbed from the gastrointestinal tract . Approximately 1.5 hours after a 400-mg oral dose, peak serum levels of 1.5 to 2.0 pg/ml are achieved . Norfloxacin has a terminal elimination half-life of approximately three hours . Dosage modification is necessary when the glomerular filtration rate falls below 20 ml/minute .

Result of Action

The bactericidal action of Norfloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition blocks bacterial DNA replication, transcription, repair, and recombination, leading to the death of the bacterial cells .

Action Environment

Environmental factors can influence the action of Norfloxacin. For instance, environmental bacteria have the potential to biotransform Norfloxacin . In a study, eight Mycobacterium sp. cultures were dosed with Norfloxacin and incubated for 7 days . The study found that the bacteria could transform Norfloxacin, potentially serving as a resistance mechanism . Additionally, the presence of microplastics in the water environment can enhance the adsorption of Norfloxacin, promoting its carrier effect .

生化学分析

Biochemical Properties

N-Ethoxycarbonyl Norfloxacin, like other fluoroquinolones, is believed to exert its antibacterial effects primarily through the inhibition of bacterial DNA gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition disrupts this process, leading to bacterial cell death .

Cellular Effects

N-Ethoxycarbonyl Norfloxacin, due to its structural similarity to Norfloxacin, is likely to have similar cellular effects. Norfloxacin has been found to have cytotoxic effects on human corneal endothelial cells, potentially damaging the cornea and impairing vision

Molecular Mechanism

It is likely to be similar to that of Norfloxacin, which acts by inhibiting bacterial DNA gyrase . This inhibition prevents the supercoiling of bacterial DNA, disrupting DNA replication and leading to cell death .

Temporal Effects in Laboratory Settings

Studies on Norfloxacin suggest that its effects can change over time due to factors such as pH and polarity .

Dosage Effects in Animal Models

Studies on Norfloxacin suggest that its effects can vary with dosage .

Metabolic Pathways

Studies suggest that Norfloxacin and its derivatives can undergo various metabolic reactions, including acetylation, defluorination, ring scission, and hydroxylation .

Transport and Distribution

Studies suggest that Norfloxacin and its derivatives can be transported across cell membranes and distributed within various cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethoxycarbonyl Norfloxacin typically involves the reaction of Norfloxacin with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

[ \text{Norfloxacin} + \text{Ethyl Chloroformate} \rightarrow \text{N-Ethoxycarbonyl Norfloxacin} ]

Industrial Production Methods: Industrial production of N-Ethoxycarbonyl Norfloxacin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound.

化学反応の分析

Types of Reactions: N-Ethoxycarbonyl Norfloxacin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

類似化合物との比較

Norfloxacin: The parent compound, widely used as an antibiotic.

Pefloxacin: Another fluoroquinolone with similar antibacterial properties.

Enoxacin: A fluoroquinolone with a different substitution pattern on the piperazine ring.

Fleroxacin: Contains an N-fluoroethyl substituent.

Amifloxacin: Contains an N-methylamino group.

Uniqueness: N-Ethoxycarbonyl Norfloxacin is unique due to the presence of the ethoxycarbonyl group, which enhances its physicochemical properties and potentially its biological activity. This modification can improve solubility, stability, and bioavailability compared to its parent compound, Norfloxacin.

特性

IUPAC Name |

7-(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O5/c1-3-21-11-13(18(25)26)17(24)12-9-14(20)16(10-15(12)21)22-5-7-23(8-6-22)19(27)28-4-2/h9-11H,3-8H2,1-2H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAMZLZRMSYMNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)OCC)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105440-01-5 |

Source

|

| Record name | 7-(4-(Ethoxycarbonyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105440015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-(ETHOXYCARBONYL)PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62E12EXJ4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)